molecular formula C10H11ClN2 B1592811 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride CAS No. 171084-93-8

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

Cat. No.: B1592811
CAS No.: 171084-93-8
M. Wt: 194.66 g/mol
InChI Key: FYJDPVBTMLJVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride. The compound is registered under Chemical Abstracts Service number 171084-93-8, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes 6-cyano-1,2,3,4-tetrahydroisoquinoline hydrochloride and 6-isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-, monohydrochloride, reflecting different systematic naming approaches.

The European Community number 959-239-2 provides additional regulatory identification within European chemical inventories. Database identifiers include the Molecular Design Limited number MFCD08234661 and the Environmental Protection Agency Distributed Structure-Searchable Toxicity database identifier DTXSID00626582. The compound also possesses a unique InChI Key FYJDPVBTMLJVDX-UHFFFAOYSA-N, which serves as a standardized molecular identifier for computational chemistry applications.

Various depositor-supplied synonyms exist in chemical databases, including this compound, tetrahydroisoquinoline-6-carbonitrile hydrochloride, and 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1). These alternative names reflect different approaches to chemical naming conventions and facilitate literature searches across multiple chemical databases and publications.

Molecular Formula and Crystallographic Data

The molecular formula of this compound is C10H11ClN2, with a molecular weight of 194.66 grams per mole. The structure consists of a tetrahydroisoquinoline backbone with a cyano group attached at the 6-position and a chloride anion associated with the protonated nitrogen. The canonical Simplified Molecular Input Line Entry System representation is C1CNCC2=C1C=C(C=C2)C#N.Cl, which encodes the complete molecular structure including the salt formation.

The International Chemical Identifier string InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H provides a standardized representation of the molecular structure that includes both the organic cation and the chloride anion. Physical property data indicates a calculated boiling point of 332.8 degrees Celsius at 760 millimeters of mercury pressure and a logarithmic partition coefficient of 2.33478, suggesting moderate lipophilicity.

Crystallographic analysis of related tetrahydroisoquinoline salts has provided insights into the three-dimensional structure of these compounds. Crystal structure determination of 1,2,3,4-tetrahydroisoquinolin-2-ium hydrogen tartrate monohydrate revealed orthorhombic symmetry with space group P212121. The tetrahydroisoquinolinium cation adopted a left-handed axially chiral conformation, as indicated by a C4-C3-N2-C1 torsion angle of -65.8 degrees. These crystallographic studies demonstrate the conformational preferences of protonated tetrahydroisoquinoline systems and their hydrogen bonding patterns in the solid state.

Conformational Analysis of Tetrahydroisoquinoline Core

The conformational behavior of the tetrahydroisoquinoline core has been extensively studied through both experimental and computational approaches. Nuclear magnetic resonance spectroscopy and molecular mechanics calculations using MMP2(85) have revealed that the six-membered saturated ring preferentially adopts a half-chair conformation. Experimental conformational equilibria studies have determined the conformational energy differences between axial and equatorial orientations of substituents on the tetrahydroisoquinoline ring system.

For methyl-substituted tetrahydroisoquinolines, the experimental conformational free energy values reveal significant positional effects. The 3-methyl derivative exhibits a conformational energy difference of 1.63 kilocalories per mole favoring the equatorial orientation, while the 1-methyl and 4-methyl derivatives show much smaller energy differences of 0.56 and -0.32 kilocalories per mole, respectively. These reduced energy differences for positions 1 and 4 have been attributed to peri interactions with aromatic hydrogens H(8) and H(5), which destabilize the equatorial conformations.

High-level quantum chemistry calculations using second-order Møller-Plesset perturbation theory have identified four stable conformations of tetrahydroisoquinoline, consisting of two pairs of energetically equivalent enantiomorphic conformers. The energy barrier between non-equivalent conformers is relatively low at 104 inverse centimeters, allowing for conformational cooling under appropriate conditions. These computational studies have been validated by high-resolution microwave spectroscopy, which confirmed that only the most stable enantiomeric pair contributes to the rotational spectrum under experimental conditions.

The conformational preferences of tetrahydroisoquinoline derivatives are significantly influenced by the electronic nature of substituents and the protonation state of the nitrogen atom. Molecular modeling studies have demonstrated that the nitrogen lone pair or hydrogen vector orientation is approximately orthogonal to the plane of the substituted aromatic ring in tetrahydroisoquinolines. This geometric arrangement has important implications for the chemical reactivity and potential biological activity of these compounds.

Electronic Effects of Cyano Substituent at C6 Position

The cyano group at the 6-position of the tetrahydroisoquinoline ring exerts significant electronic effects on the overall molecular system. According to Hammett sigma constants, the cyano group is a strong electron-withdrawing substituent with sigma meta and sigma para values of 0.56 and 0.66, respectively. These values indicate that the cyano group significantly decreases electron density in the aromatic ring system through both inductive and resonance effects.

The electron-withdrawing nature of the cyano substituent influences the basicity of the tetrahydroisoquinoline nitrogen atom. While the parent 1,2,3,4-tetrahydroisoquinoline has a pKa of 9.3 at 310 Kelvin, the presence of the electron-withdrawing cyano group at the 6-position would be expected to reduce this basicity significantly. The decreased electron density on the nitrogen atom affects both the protonation equilibrium and the stability of the resulting hydrochloride salt.

The cyano group also influences the conformational preferences of the tetrahydroisoquinoline ring system. Electron-withdrawing substituents can affect the energy differences between different ring conformations and may influence the preferred orientation of the six-membered saturated ring. The linear geometry of the cyano group and its ability to participate in dipole interactions can also affect intermolecular associations and crystal packing arrangements.

Spectroscopic studies have revealed that the cyano group significantly influences the nuclear magnetic resonance chemical shifts of nearby protons and carbons. The electron-withdrawing effect of the nitrile group causes downfield shifts of aromatic protons in the benzene ring, particularly those in ortho and para positions relative to the cyano substituent. These electronic effects are important for understanding the chemical behavior and potential reactivity of the compound.

Protonation Behavior and Hydrochloride Salt Formation

The formation of the hydrochloride salt involves protonation of the secondary amine nitrogen in the tetrahydroisoquinoline ring system. The parent tetrahydroisoquinoline exhibits a pKa of 9.3, indicating that it is a moderately strong base that readily accepts protons under acidic conditions. The presence of the electron-withdrawing cyano group at the 6-position reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to the unsubstituted parent compound.

Salt formation with hydrogen chloride creates a stable ionic compound through electrostatic interactions between the protonated ammonium nitrogen and the chloride anion. Crystal structure studies of related tetrahydroisoquinolinium salts have demonstrated the typical hydrogen bonding patterns that stabilize these ionic structures. The protonated amino group forms hydrogen bonds with counterions and can participate in bifurcated hydrogen bonding arrangements in the solid state.

The hydrochloride salt formation significantly affects the physical and chemical properties of the compound. The ionic nature of the salt increases water solubility compared to the free base form, while also affecting melting point, crystallization behavior, and stability. The protonated form exists primarily as the ammonium species under physiological pH conditions, which influences potential biological interactions and pharmacokinetic properties.

Thermal analysis of tetrahydroisoquinoline hydrochloride salts typically reveals characteristic endothermic transitions associated with dehydration, salt decomposition, or phase transitions. Related crystalline hydrates of tetrahydroisoquinoline derivatives have shown endothermic peaks in the range of 75 to 115 degrees Celsius in differential scanning calorimetry studies. These thermal properties are important for understanding the stability and handling characteristics of the hydrochloride salt form.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDPVBTMLJVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626582
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171084-93-8
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Amino Group via Benzylation

  • Starting material: 1,2,3,4-tetrahydroisoquinoline hydrochloride or substituted analog.
  • Reagents: Benzyl bromide, potassium carbonate (alkali), organic solvent such as dimethylformamide (DMF).
  • Conditions: Low temperature (0 °C) to control reaction rate and selectivity.
  • Procedure: The tetrahydroisoquinoline hydrochloride is reacted with benzyl bromide in the presence of potassium carbonate in DMF. This step protects the amine functionality by forming a benzyl-protected intermediate, facilitating selective lithiation at the 6-position.
  • Outcome: Formation of 2-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with high yield (~86%) and purity.

Lithiation and Electrophilic Introduction of Functional Group

  • Reagents: Butyl lithium (n-BuLi) as a strong base, carbon dioxide (CO2) for carboxylation, or alternative electrophiles for nitrile introduction.
  • Solvent: Tetrahydrofuran (THF) with TMEDA (N,N,N',N'-tetramethylethylenediamine) as a ligand to stabilize the organolithium intermediate.
  • Conditions: Controlled temperature to maintain regioselectivity and prevent side reactions.
  • Procedure: The benzyl-protected intermediate undergoes lithiation at the 6-position by treatment with n-BuLi in THF/TMEDA, followed by reaction with CO2 to introduce a carboxyl group. For nitrile introduction, a suitable electrophile such as cyanogen bromide or related cyanating agents can be used in place of CO2.
  • Outcome: Formation of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-6-functionalized intermediate (carboxylic acid or nitrile).

Debenzylation and Formation of Hydrochloride Salt

  • Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas, acidic medium.
  • Solvent: Second organic solvent (e.g., ethanol or ethyl acetate).
  • Conditions: Catalytic hydrogenation under mild pressure and acidic conditions.
  • Procedure: The benzyl protecting group is removed by catalytic hydrogenation, yielding the free amine functionalized tetrahydroisoquinoline. The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Outcome: Target 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (or carboxylic acid hydrochloride in the analog case) with high purity and yield.

Data Table Summarizing Key Reaction Steps and Conditions

Step No. Reaction Stage Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Benzylation (Protection) Benzyl bromide, K2CO3, DMF, 0 °C, 20 h 2-Benzyl-1,2,3,4-tetrahydroisoquinoline ~86 Low temp controls selectivity
2 Lithiation & Functionalization n-BuLi, CO2 (or cyanating agent), THF, TMEDA, controlled temp 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-functionalized intermediate Variable Electrophile determines functional group
3 Debenzylation & Salt Formation Pd/C, H2, acidic solvent, mild pressure This compound High Catalytic hydrogenation removes benzyl

Alternative Synthetic Routes and Considerations

  • Direct Alkylation: Some derivatives can be prepared by direct alkylation of tetrahydroisoquinoline with halo-substituted nitrile precursors, although this may require careful control of regioselectivity and stereochemistry.
  • Enantioselective Synthesis: Starting from chiral precursors like methyl (S)-(+)-mandelate allows preparation of enantiomerically pure derivatives, useful for pharmaceutical applications.
  • Purification: Recrystallization from ethanol/water mixtures and activated carbon treatment are commonly employed to achieve high purity hydrochloride salts.
  • Industrial Scale Adaptations: Methods involving stable intermediates, minimized solid waste, and cost-effective reagents are preferred for scale-up.

Research Findings and Practical Notes

  • The lithiation-carboxylation sequence is well-documented and yields high purity intermediates suitable for further functional group transformations.
  • Benzyl protection is critical to prevent side reactions at the amine during lithiation.
  • Hydrogenolysis conditions must be optimized to avoid over-reduction or decomposition.
  • The hydrochloride salt form enhances compound stability and facilitates isolation.
  • While direct nitrile introduction at the 6-position is less commonly reported, analogous carboxylation methods provide a robust framework adaptable to cyanation chemistry with appropriate electrophiles.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or cyanides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Biological Activities

THIQ-HCl exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Neuroprotective Effects: Research indicates that THIQ-HCl can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter systems may help modulate levels of serotonin and dopamine, which are crucial in mood regulation.
  • Anti-inflammatory Properties: Studies have demonstrated that THIQ-HCl possesses anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .
  • Antimicrobial Activity: Preliminary studies suggest that THIQ-HCl may exhibit antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .

Applications in Drug Development

THIQ-HCl serves as a crucial precursor in developing novel drug candidates. Its structural features allow researchers to explore structure-activity relationships (SAR) within the tetrahydroisoquinoline class:

  • Drug Design: The compound's ability to interact with multiple biological targets makes it valuable in designing drugs aimed at various conditions, including neurodegenerative diseases and mood disorders.
  • Agrochemical Applications: Beyond medicinal chemistry, THIQ-HCl and its derivatives may find applications in agrochemicals due to their biological activity against pests and diseases affecting crops.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological potential of THIQ-HCl:

  • Neuropharmacology Study: A study published in Medicinal Chemistry explored the neuroprotective effects of THIQ-HCl in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal damage .
  • Anti-inflammatory Research: An investigation into the anti-inflammatory properties of THIQ-HCl showed that it effectively reduced markers of inflammation in vitro and in vivo models.
  • Antimicrobial Activity Assessment: A recent study assessed the antimicrobial efficacy of THIQ-HCl against several bacterial strains, demonstrating promising results that warrant further exploration for antibiotic development .

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The nitrile group in the target compound is strongly electron-withdrawing, enhancing electrophilic character compared to trifluoromethyl (also electron-withdrawing but sterically bulky) or methoxy (electron-donating) groups in other derivatives .
  • Carboxylic acid () introduces pH-dependent ionization, increasing water solubility, whereas hydroxyl groups () promote hydrogen bonding and polar interactions .

Physicochemical Properties :

  • The hydrochloride salt form improves aqueous solubility across all compounds, critical for biological testing .
  • The nitrile -containing derivative (target compound) likely exhibits moderate lipophilicity, balancing membrane permeability and solubility, unlike the highly polar carboxylic acid or hydroxyl -rich analogs .

Synthetic Utility :

  • Derivatives with methoxyphenyl groups () are synthesized via Pictet-Spengler reactions, characterized by IR (nitrile stretch ~2200 cm⁻¹) and NMR (aromatic proton shifts at δ 6.5–7.5 ppm) .
  • The target compound’s nitrile group enables further transformations (e.g., hydrolysis to amides or carboxylic acids), offering versatility in prodrug design .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride (THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,2,3,4-Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines (THIQs) are a class of compounds derived from isoquinoline alkaloids. They exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The structural diversity of THIQs allows for the modulation of their biological properties through various substitutions on the isoquinoline core.

1. Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives as anti-cancer agents. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated significant binding affinity to Bcl-2 and Mcl-1 proteins, which are critical in apoptosis regulation. One compound exhibited a Ki value of 5.2 µM against Bcl-2 and showed dose-dependent induction of apoptosis in Jurkat cells through caspase-3 activation .

2. Antimicrobial Activity

THIQs have also been evaluated for their antimicrobial properties. A recent study synthesized novel isoquinoline dipeptides that exhibited potent antibacterial activity against Escherichia coli and other bacterial strains. The compounds demonstrated strong binding interactions with bacterial DNA gyrase, contributing to their antimicrobial efficacy . The minimum inhibitory concentration (MIC) values indicated that some derivatives were significantly more effective than standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the THIQ scaffold can enhance biological activity. For example:

CompoundModificationActivityMIC (µM)
7aCationic AAAntibacterial166
7cHisAntibacterial498
7eArgAntibacterial315

These findings suggest that the presence of cationic amino acids enhances the overall positive charge of the molecule, which is crucial for its interaction with bacterial membranes and subsequent biological activity .

The mechanisms by which THIQs exert their biological effects are varied:

  • Apoptosis Induction : Compounds like those targeting Bcl-2 family proteins lead to increased apoptosis in cancer cells.
  • Antimicrobial Action : THIQ derivatives inhibit bacterial growth by disrupting DNA replication processes through interactions with essential bacterial enzymes like DNA gyrase.

Case Studies

Several case studies illustrate the effectiveness of THIQ compounds:

  • Study on Anti-Cancer Activity : A specific THIQ derivative was shown to induce apoptosis in various cancer cell lines by modulating the apoptotic pathways involving Bcl-2 proteins .
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain THIQ conjugates had MIC values significantly lower than those of standard treatments against E. coli and Staphylococcus aureus .

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of phenethylamine derivatives with nitrile-containing precursors. Key steps include:

  • Condensation : Use of carbonyl compounds (e.g., aldehydes or ketones) with amines under acidic conditions to form Schiff bases.
  • Cyclization : Acid-catalyzed Pictet-Spengler reactions to construct the tetrahydroisoquinoline core .
  • Nitrile Introduction : Cyanide substitution via nucleophilic displacement or palladium-catalyzed cyanation. Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents. Impurities like dehydroisoquinoline byproducts can arise from over-oxidation, necessitating purification via recrystallization or HPLC .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; purity ≥98% is standard for pharmacological studies .
  • Structural Confirmation :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify the tetrahydroisoquinoline scaffold and nitrile group (δ ~110–120 ppm for CN).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ = 219.08 for C10_{10}H11_{11}N2_2Cl) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

The compound’s nitrile group enhances electron-withdrawing properties, making it a candidate for targeting enzymes like monoamine oxidases (MAOs) or kinases. Assay design includes:

  • MAO Inhibition : Fluorescent-based assays using kynuramine as a substrate; IC50_{50} values are calculated via dose-response curves .
  • Kinase Profiling : Competitive binding assays with ATP analogs (e.g., ADP-Glo™) to assess inhibition of kinases like CDK2 or EGFR .

Advanced Research Questions

Q. How do structural modifications at the 6-position (e.g., CN vs. Cl or OCH3_3) impact biological activity and pharmacokinetics?

  • Activity : The 6-cyano group increases polarity, improving water solubility but reducing blood-brain barrier permeability compared to 6-methoxy derivatives (logP = 1.2 vs. 2.5) .
  • Metabolism : Cyano groups resist hepatic CYP450 oxidation, enhancing metabolic stability vs. chloro derivatives (t1/2_{1/2} = 4.2 h vs. 1.8 h in microsomal assays) .
  • SAR Trends : Nitrile-substituted analogs show 10-fold higher MAO-B inhibition (IC50_{50} = 0.8 μM) than chloro analogs due to stronger hydrogen bonding with FAD cofactors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Impurity Profiling : LC-MS/MS detects intermediates like 6-cyano-3,4-dihydroisoquinoline (≤0.15% w/w).
  • Mitigation Strategies :
  • Column Chemistry : Use of HILIC columns to separate polar impurities.
  • Ion-Pairing Agents : Tetrabutylammonium phosphate improves peak symmetry for nitrile-containing byproducts .

Q. How can contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values) be reconciled?

Discrepancies often stem from assay variability:

  • Buffer Conditions : MAO inhibition assays in phosphate vs. Tris buffer alter protonation states, affecting IC50_{50} by ±20% .
  • Cell Lines : Differences in efflux pump expression (e.g., P-gp in Caco-2 vs. HEK293) influence intracellular concentrations . Standardized protocols (e.g., FDA guidance for enzyme assays) and orthogonal validation (e.g., SPR for binding kinetics) are critical .

Q. What in vivo models are appropriate for evaluating neuropharmacological potential, and what dosing regimens are optimal?

  • Models :
  • Parkinson’s Disease : MPTP-induced neurotoxicity in mice; doses of 10–20 mg/kg (i.p.) show dopamine neuron protection .
  • Anxiety : Elevated plus-maze tests in rats (oral bioavailability = 45% at 5 mg/kg) .
    • PK/PD Modeling : Non-compartmental analysis reveals linear kinetics up to 50 mg/kg, with Cmax_{max} = 1.2 μg/mL at 2 h post-dose .

Methodological Tables

Q. Table 1. Comparative SAR of 6-Substituted Tetrahydroisoquinolines

SubstituentlogPMAO-B IC50_{50} (μM)Metabolic t1/2_{1/2} (h)
6-CN1.20.84.2
6-Cl2.15.31.8
6-OCH3_32.52.73.5
Data from

Q. Table 2. Key Analytical Parameters for Purity Assessment

MethodColumnDetectionLOD (ng/mL)LOQ (ng/mL)
HPLC-UVC18 (5 μm)254 nm1030
LC-MS/MSHILIC (2.6 μm)ESI+0.51.5
Adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.